6,6-Difluoro-2-azabicyclo[2.2.2]octane
Description
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
6,6-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(7)10-4-5/h5-6,10H,1-4H2 |
InChI Key |
CFIXJTKCWBHGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CN2)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Bicyclic Azabicyclo Compounds
A representative method involves the fluorination of hydroxyl-substituted bicyclic intermediates using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor at low temperatures (typically -78 °C). The process includes:
- Dissolving the hydroxylated bicyclic precursor in anhydrous dichloromethane.
- Adding the fluorinating agent dropwise under nitrogen atmosphere at -78 °C.
- Stirring the reaction mixture for several hours (e.g., 6 hours) at this temperature.
- Allowing the mixture to warm to ambient temperature overnight to complete the reaction.
- Quenching with saturated sodium bicarbonate solution.
- Extracting and drying the organic phase to isolate the fluorinated product.
This method yields 5-fluoro derivatives of 2-azabicyclo[2.2.1]heptane esters with yields ranging from approximately 48% to 55% depending on the protecting groups and substrates used.
Multi-step Synthesis Including Protection and Reduction
The synthetic route often involves:
- Protection of the amine group with tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) groups to prevent side reactions.
- Oxidation of hydroxyl groups to carbonyl intermediates using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature.
- Reduction of carbonyl groups back to hydroxyls using sodium borohydride in cold alcoholic solvents.
- Subsequent fluorination as described above.
This sequence allows for stereochemical control and functional group compatibility during fluorination.
Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane Core
While specific detailed procedures for the 6,6-difluoro substitution on the [2.2.2] bicyclic system are less frequently reported, the synthesis generally involves:
- Starting from bicyclic amine precursors.
- Employing electrophilic fluorination or nucleophilic fluorination strategies targeting the 6,6-positions.
- Using protecting groups such as Boc to stabilize the amine during fluorination.
- Purification and characterization by NMR and mass spectrometry to confirm difluoro substitution and stereochemistry.
- Data Table: Summary of Key Preparation Steps and Yields
| Step No. | Reaction Type | Reagents/Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Protection of amine | Boc2O or CbzCl, base | Boc- or Cbz-protected bicyclic amine | >80 | Protects amine for subsequent steps |
| 2 | Oxidation of hydroxyl to ketone | Oxalyl chloride, DMSO, -78 °C | Carbonyl intermediate | ~51 | Swern oxidation method |
| 3 | Reduction of ketone to alcohol | NaBH4, 0 °C, alcoholic solvent | Hydroxylated bicyclic intermediate | ~84 | Stereoselective reduction |
| 4 | Fluorination | DAST or Deoxofluor, -78 °C to RT | 5-fluoro or 6,6-difluoro bicyclic amine derivatives | 48–55 | Key fluorination step |
| 5 | Deprotection and purification | Acidic or basic hydrolysis | Final fluorinated bicyclic amine | 85+ | Final product isolation |
- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR are used to confirm the presence and position of fluorine atoms and to verify stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight consistent with difluoro substitution.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and separate isomers if present.
Typical NMR data for fluorinated bicyclic compounds show characteristic multiplets and coupling constants indicative of fluorine substitution.
- The use of DAST and Deoxofluor reagents at low temperatures (-78 °C) is critical to avoid side reactions and decomposition.
- Protecting groups such as Boc and Cbz improve yields by stabilizing the amine functionality during harsh fluorination conditions.
- Multi-step sequences involving oxidation and reduction allow for precise stereochemical control before fluorination.
- Yields vary depending on substrate and protecting group but generally range from 48% to 85% for individual steps.
- The synthetic routes are adaptable for preparing various fluorinated bicyclic amine derivatives for medicinal chemistry applications.
The preparation of this compound involves sophisticated multi-step organic synthesis with key fluorination steps using reagents like DAST or Deoxofluor under low temperature conditions. Protection of the amine group and careful oxidation-reduction sequences are essential for achieving high yield and stereochemical purity. Analytical techniques such as NMR and MS are indispensable for confirming the structure and purity of the final product. These methods provide a robust foundation for the synthesis of fluorinated bicyclic amines with potential applications in drug discovery and chemical biology.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. The incorporation of fluorine into organic molecules often enhances their biological activity, and 6,6-difluoro-2-azabicyclo[2.2.2]octane is no exception.
Neuropharmacology
Research indicates that this compound could modulate neurotransmitter systems, leading to potential applications in pain management and neuropharmacology. The bicyclic structure allows it to interact with various biological targets, including enzymes and receptors involved in neurological pathways.
ELOVL6 Inhibition
A series of derivatives based on the 2-azabicyclo[2.2.2]octane framework have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6). These derivatives exhibited promising inhibitory activity, suggesting that similar compounds could be developed for therapeutic uses in metabolic disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves enantioselective strategies to construct the bicyclic framework from simpler precursors. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing lithiated precursors to introduce substituents effectively.
- Oxidation and Reduction : Employing reagents like potassium permanganate for oxidation processes or lithium aluminum hydride for reductions to achieve desired transformations.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from the 2-azabicyclo[2.2.2]octane scaffold. For instance, modifications of this scaffold have been integrated into known anticancer drugs such as Imatinib, demonstrating improved physicochemical properties and biological activities compared to traditional phenyl ring structures .
Bioisosteric Replacement
The compound has been studied as a bioisostere for the phenyl ring in various drug designs, offering enhanced solubility and reduced toxicity profiles. This strategic replacement can lead to improved drug candidates with better pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Bicyclo[2.2.2]octane Derivatives
The parent bicyclo[2.2.2]octane scaffold is a well-studied bioisostere for phenyl rings due to its rigidity and three-dimensionality. Key comparisons include:
- For example, replacing methylene with oxygen in bicyclo[2.2.2]octane carboxylic acids reduced pKa from 5.6 to 4.1 .
- Solubility : The 2-oxa analog of bicyclo[2.2.2]octane improved water solubility in Imatinib derivatives by 3.4-fold compared to the parent bicyclo compound . The 6,6-difluoro-2-aza variant may exhibit intermediate solubility due to fluorine’s hydrophobicity counteracting nitrogen’s polarity.
Comparison with Azabicyclo[2.2.1]heptane Derivatives
Compounds like 6,6-Difluoro-2-azabicyclo[2.2.1]heptane (CAS 2055840-65-6) share structural similarities but differ in ring size and strain:
- Strain and Stability : The bicyclo[2.2.1]heptane system is more strained than bicyclo[2.2.2]octane, which may impact synthetic accessibility and metabolic stability. For example, strained systems often undergo faster enzymatic degradation .
Comparison with Fluorinated Bioisosteres
Fluorinated bioisosteres like 5,5-difluoro-2-azabicyclo[2.2.2]octane (CAS CID 76223010) highlight positional effects of fluorine substitution:
Biological Activity
6,6-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic compound notable for its unique structural characteristics, including the presence of nitrogen and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 191.17 g/mol. The inclusion of fluorine atoms significantly enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. The fluorine substituents improve the compound's hydrophobic interactions with protein targets, allowing for modulation of enzyme activity and receptor signaling pathways.
Biological Activity and Applications
Research indicates that compounds within the azabicyclo family exhibit significant biological activities similar to well-known alkaloids such as nicotine and morphine. Specifically, this compound has shown potential in the following areas:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes, making it a candidate for developing therapeutic agents targeting diseases related to enzyme dysfunction.
- Receptor Modulation : The compound's structure allows it to bind effectively to various receptors, potentially influencing neurotransmission and other physiological processes.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H12F2N | High lipophilicity; potential enzyme inhibitor |
| 5,5-Difluoro-2-azabicyclo[2.2.2]octane | C8H12F2N | Different fluorination pattern |
| 1-Azabicyclo[3.3.0]octane | C8H13N | Lacks fluorine substituents |
This table illustrates how the unique arrangement of fluorine atoms and nitrogen within the bicyclic framework of this compound influences its biological activity compared to other related compounds.
Case Studies
- Antibacterial Activity : In one study, derivatives of bicyclic compounds were evaluated for their antibacterial properties against Staphylococcus aureus, showing promising results that warrant further exploration in drug development .
- Neurotransmitter Interaction : Another study focused on the interaction profiles of azabicyclo compounds with neurotransmitter receptors, highlighting the potential for developing new treatments for neurological disorders through targeted receptor modulation .
- Biosynthetic Pathways : Research into fungal P450 enzymes has revealed pathways involving bicyclic compounds like this compound, suggesting a natural route for synthesizing complex bioactive molecules that could be harnessed for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
